molecular formula C19H23NO4 B2822514 2-ethoxy-N-[(4-hydroxyoxan-4-yl)methyl]naphthalene-1-carboxamide CAS No. 1351644-88-6

2-ethoxy-N-[(4-hydroxyoxan-4-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B2822514
CAS No.: 1351644-88-6
M. Wt: 329.396
InChI Key: QPKKYQWPJQHQDJ-UHFFFAOYSA-N
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Description

This compound features a naphthalene-1-carboxamide backbone with a 2-ethoxy substituent and an N-linked (4-hydroxyoxan-4-yl)methyl group. Such structural attributes may influence solubility, bioavailability, and target binding, though specific data for this compound remain unreported in the provided evidence .

Properties

IUPAC Name

2-ethoxy-N-[(4-hydroxyoxan-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-2-24-16-8-7-14-5-3-4-6-15(14)17(16)18(21)20-13-19(22)9-11-23-12-10-19/h3-8,22H,2,9-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKKYQWPJQHQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(4-hydroxyoxan-4-yl)methyl]naphthalene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the naphthalene ring: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the hydroxyoxan-4-yl group: This step involves the formation of a tetrahydrofuran ring, which can be achieved through an intramolecular cyclization reaction.

    Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of 2-ethoxy-N-[(4-hydroxyoxan-4-yl)methyl]naphthalene-1-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(4-hydroxyoxan-4-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-ethoxy-N-[(4-hydroxyoxan-4-yl)methyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(4-hydroxyoxan-4-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs include:

  • 2-Hydroxy-N-(4-methoxyphenyl)naphthalene-1-carboxamide (2c) : Substituted with a hydroxyl group at position 2 and a 4-methoxyphenyl group on the amide nitrogen. Molecular weight: 294.11 g/mol; melting point: 168–170°C .
  • 4-[(E)-(2-Chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide : Features a diazenyl group and additional hydroxyl substituents, which may confer photochemical activity .

Structural Differences :

  • The (4-hydroxyoxan-4-yl)methyl group introduces a cyclic ether with a hydroxyl moiety, contrasting with phenyl or heteroaromatic N-substituents in analogs. This may improve aqueous solubility compared to purely aromatic substituents .

Physicochemical Properties

Compound R (Position 2) N-Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound Ethoxy (4-Hydroxyoxan-4-yl)methyl ~329.35* Not reported
2-Hydroxy-N-(4-methoxyphenyl)... (2c) Hydroxy 4-Methoxyphenyl 294.11 168–170
N-(2-Fluorophenyl)-2-hydroxynaphthalene... Hydroxy 2-Fluorophenyl 278.12 150–152
N-(4-tert-butyl-thiazol-2-yl)-2-ethoxy... Ethoxy 4-tert-butyl-thiazol-2-yl ~385.45* Not reported

*Calculated based on structural formula.

Key Observations :

  • Hydroxyl or methoxy groups at position 2 correlate with higher melting points (e.g., 168–170°C for 2c), likely due to intermolecular hydrogen bonding. The ethoxy group in the target compound may lower melting points due to reduced polarity .
  • The hydroxyoxan group’s hydroxyl moiety could enhance solubility in polar solvents compared to purely lipophilic substituents like tert-butyl-thiazole .

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